3-(Chloromethyl)-1-ethoxy-3-ethylpentane

Medicinal Chemistry Organic Synthesis Analytical Chemistry

3-(Chloromethyl)-1-ethoxy-3-ethylpentane (CAS 1494784-50-7) is a synthetic organochlorine compound characterized by a sterically hindered neopentyl-like carbon bearing both a chloromethyl and an ethyl group, with an ethoxyethyl ether tail. As an alkyl halide with an ether functionality, it serves as a bifunctional intermediate for nucleophilic substitution and alkylation reactions.

Molecular Formula C10H21ClO
Molecular Weight 192.72 g/mol
Cat. No. B13645899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-ethoxy-3-ethylpentane
Molecular FormulaC10H21ClO
Molecular Weight192.72 g/mol
Structural Identifiers
SMILESCCC(CC)(CCOCC)CCl
InChIInChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-8-12-6-3/h4-9H2,1-3H3
InChIKeyBPVMQDCOTGZFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1-ethoxy-3-ethylpentane: A Versatile Chloroalkyl Ether Building Block for Targeted Synthesis


3-(Chloromethyl)-1-ethoxy-3-ethylpentane (CAS 1494784-50-7) is a synthetic organochlorine compound characterized by a sterically hindered neopentyl-like carbon bearing both a chloromethyl and an ethyl group, with an ethoxyethyl ether tail . As an alkyl halide with an ether functionality, it serves as a bifunctional intermediate for nucleophilic substitution and alkylation reactions . Its molecular formula is C10H21ClO, with a molecular weight of 192.72 g/mol .

Why 3-(Chloromethyl)-1-ethoxy-3-ethylpentane Cannot Be Substituted with Common Analogs


Substituting 3-(Chloromethyl)-1-ethoxy-3-ethylpentane with its methyl analog (3-(chloromethyl)-1-ethoxy-3-methylpentane, CAS 1486875-27-7) or simpler chloromethyl ethers introduces significant differences in physicochemical properties and synthetic utility. The target compound's additional ethyl group confers a higher molecular weight (192.72 vs. 178.70 g/mol) and increased lipophilicity (estimated ΔLogP ~0.3–0.5), which can critically affect solubility profiles, reaction kinetics, and downstream purification in both liquid-phase synthesis and biological assays . Furthermore, generic chloromethyl ethers lacking the sterically hindered quaternary carbon center may exhibit altered reactivity and stability, leading to inconsistent yields or unwanted side products [1].

Quantitative Differentiation of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane Against Closest Analogs


Molecular Weight Advantage Over Methyl Analog Enhances Separation and Purity

3-(Chloromethyl)-1-ethoxy-3-ethylpentane possesses a molecular weight of 192.72 g/mol, which is 14.02 g/mol (7.8%) higher than its closest analog, 3-(chloromethyl)-1-ethoxy-3-methylpentane (178.70 g/mol) . This mass difference, attributable to the additional methylene unit, translates to distinct chromatographic retention times and facilitates easier separation of reaction mixtures during purification.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Increased Lipophilicity (LogP) Enables Different Partitioning in Biphasic Systems

While experimental LogP data for the target compound is not publicly available, class-level inference based on the methyl analog's reported XLogP3-AA of 2.9 [1] and the addition of a methylene group (ΔLogP ≈ 0.3–0.5) suggests a predicted LogP for 3-(chloromethyl)-1-ethoxy-3-ethylpentane in the range of 3.2–3.4. This moderate increase in hydrophobicity can significantly impact extraction efficiency in aqueous-organic workups and may alter passive membrane permeability in biological assays.

Lipophilicity Drug Design Process Chemistry

High Certified Purity (98%) from a Traceable Commercial Source

3-(Chloromethyl)-1-ethoxy-3-ethylpentane is commercially available with a certified minimum purity of 98% (by HPLC or GC) from a major fine chemicals supplier . In contrast, many analogs or alternative chloromethyl ethers are only available at lower purities (e.g., 95% from various vendors) or as technical grade materials, requiring additional purification before use in sensitive reactions.

Quality Control Procurement Analytical Standards

Steric Bulk at Quaternary Center Differentiates Reactivity from Unhindered Analogs

The target compound features a quaternary carbon center adjacent to the chloromethyl group (C* bearing ClCH2, ethyl, and ethoxyethyl groups). This sterically hindered environment is expected to reduce the rate of bimolecular nucleophilic substitution (SN2) compared to primary or secondary chloromethyl ethers. While no direct kinetic data exists for this specific compound, class-level inference from similar neopentyl halides suggests SN2 reaction rates may be several orders of magnitude slower than those of unhindered analogs [1]. This property can be exploited for selective mono-alkylation or to achieve chemoselectivity in complex molecule synthesis.

SN2 Reactivity Stereochemistry Alkylation

Optimal Use Cases for 3-(Chloromethyl)-1-ethoxy-3-ethylpentane Based on Quantitative Evidence


Synthesis of Lipophilic Building Blocks for CNS Drug Discovery

The estimated LogP of 3.2–3.4 positions this compound as a suitable alkylating agent for introducing lipophilic moieties into small molecule drug candidates targeting the central nervous system (CNS) . The higher LogP relative to the methyl analog (2.9) may improve blood-brain barrier permeability and oral bioavailability, as per Lipinski's Rule of Five guidelines.

Selective Mono-Alkylation in Complex Molecule Synthesis

The steric hindrance around the chloromethyl group suppresses rapid SN2 reactivity, enabling chemoselective mono-alkylation of nucleophiles in the presence of more reactive electrophiles . This is particularly valuable in natural product derivatization or in the late-stage functionalization of advanced intermediates where protecting group manipulation is undesirable.

Preparation of High-Purity Intermediates for Polymer Chemistry

The 98% purity specification ensures that this compound can be used directly in polymer synthesis without pre-purification. The ether linkage and chloromethyl handle make it a candidate for introducing functional chain ends or cross-linking sites in polyether-based materials, where impurity profiles directly impact polymer properties.

Analytical Method Development and Impurity Profiling

The distinct molecular weight of 192.72 g/mol and its 7.8% mass difference from the methyl analog allow for clear resolution by LC-MS or GC-MS. This compound can serve as a calibration standard or internal reference for quantifying related substances in synthetic batches, aiding in process analytical technology (PAT) implementation.

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